Gln-AMS TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

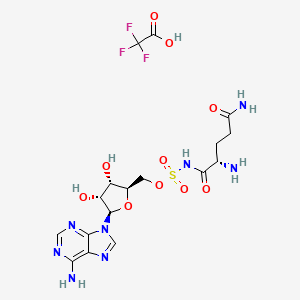

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKPSIJRHFDWMM-RVUKTNCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gln-AMS TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. This document provides a comprehensive overview of its mechanism of action, from direct enzyme inhibition to the downstream cellular consequences. Detailed experimental protocols for studying GlnRS activity and its inhibition are provided, along with visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glutaminyl-tRNA Synthetase

This compound functions as a competitive inhibitor of glutaminyl-tRNA synthetase (GlnRS).[1][2][3] GlnRS is a vital enzyme responsible for the precise attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This process, known as aminoacylation or tRNA charging, is a fundamental prerequisite for the incorporation of glutamine into nascent polypeptide chains during protein synthesis.

This compound is a stable analog of glutaminyl-adenylate, the intermediate formed during the GlnRS-catalyzed reaction. By mimicking this intermediate, this compound binds to the active site of GlnRS, thereby preventing the binding of the natural substrates, glutamine and ATP. This inhibition effectively halts the production of correctly charged glutaminyl-tRNAGln.

Molecular Interactions

The inhibitory activity of this compound is rooted in its specific interactions within the GlnRS active site. Structural studies of a closely related glutaminyl-adenylate analog complexed with GlnRS and tRNAGln reveal the molecular basis for its potency and selectivity. The inhibitor occupies the same binding pocket as the native glutaminyl-adenylate intermediate. Key interactions involve hydrogen bonding with residues that are critical for recognizing the glutamine side chain, distinguishing it from the structurally similar amino acid, glutamate. This precise molecular recognition underscores the specificity of the inhibitor for GlnRS.

Downstream Cellular Effects: Induction of the Amino Acid Starvation Response

The inhibition of GlnRS by this compound leads to an accumulation of uncharged tRNAGln within the cell. This accumulation serves as a critical intracellular signal of amino acid insufficiency, triggering a conserved signaling cascade known as the Amino Acid Starvation Response (AAR) or the Integrated Stress Response (ISR).

Activation of GCN2 Kinase

The primary sensor of uncharged tRNA in eukaryotic cells is the general control nonderepressible 2 (GCN2) kinase. Upon binding to uncharged tRNA, GCN2 undergoes a conformational change that activates its kinase domain. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.

Inhibition of Global Protein Synthesis and Preferential Translation of ATF4

Phosphorylation of eIF2α inhibits the function of the guanine nucleotide exchange factor eIF2B. This leads to a global reduction in protein synthesis, as the pool of active eIF2-GTP required for translation initiation is depleted. However, under these conditions, the translation of specific mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4), is paradoxically enhanced. ATF4 is a key transcription factor that orchestrates the expression of a wide range of genes involved in amino acid biosynthesis, transport, and stress adaptation.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Assay Type |

| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | Biochemical Inhibition Assay |

| IC50 (Cell Viability) | Data not available in the searched literature. | - | Cell-based Assay |

| IC50 (Protein Synthesis) | Data not available in the searched literature. | - | Cell-based Assay |

Mandatory Visualizations

Signaling Pathway of this compound Action

References

Gln-AMS TFA: A Technical Guide to a Potent Glutaminyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gln-AMS TFA is a high-affinity inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein synthesis. As a stable analog of the glutaminyl-adenylate intermediate, this compound serves as a powerful tool for studying the mechanism of GlnRS and for exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the cellular signaling pathways affected by its activity.

Gln-AMS, also known as 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine (QSI), is a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor.[1] Its primary mode of action is the competitive inhibition of GlnRS, an enzyme responsible for the esterification of glutamine to its cognate tRNA (tRNAGln). This process, known as aminoacylation, is a critical step in ensuring the fidelity of protein translation.

Quantitative Inhibition Data

The inhibitory potency of this compound against GlnRS has been characterized by its inhibition constant (Ki). This value provides a measure of the inhibitor's binding affinity to the enzyme.

| Parameter | Value | Target Enzyme | Reference |

| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | [1][2] |

Mechanism of Action

This compound acts as a stable mimic of the glutaminyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by GlnRS. The sulfamoyl group in Gln-AMS replaces the phosphate group of the natural intermediate, forming a non-hydrolyzable linkage. This allows the inhibitor to bind tightly to the active site of GlnRS, preventing the binding of the natural substrates, glutamine and ATP. The prior binding of tRNAGln to the synthetase is a prerequisite for the activation of glutamine by ATP, and consequently for the effective inhibition by this compound.[2]

Experimental Protocols

Synthesis of Gln-AMS (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine)

Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against GlnRS. This assay measures the extent of aminoacylation of tRNAGln in the presence and absence of the inhibitor.

Materials:

-

Purified GlnRS enzyme

-

In vitro transcribed tRNAGln

-

This compound

-

[3H]-Glutamine

-

ATP

-

Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [3H]-Glutamine.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

-

Enzyme and tRNA Addition: Initiate the reaction by adding GlnRS and tRNAGln to the mixtures.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reactions by precipitating the tRNA and any charged aminoacyl-tRNA with cold TCA.

-

Filtration: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove unincorporated [3H]-Glutamine.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of aminoacylation at each inhibitor concentration. Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Signaling Pathways and Cellular Effects

Inhibition of GlnRS by this compound leads to a decrease in the pool of charged glutaminyl-tRNAGln (Gln-tRNAGln). The accumulation of uncharged tRNA is a key cellular stress signal that activates the Integrated Stress Response (ISR). A central kinase in this pathway is the General Control Nonderepressible 2 (GCN2).

GCN2-Mediated Integrated Stress Response

Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the GDP/GTP exchange activity of the eIF2B complex, leading to a global downregulation of protein synthesis. This helps to conserve resources during periods of amino acid scarcity. Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of certain mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response genes, in an attempt to restore cellular homeostasis.

Caption: GlnRS Inhibition and GCN2 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the inhibitory effect of this compound on GlnRS and its downstream cellular consequences.

Caption: Workflow for this compound Characterization.

Conclusion

This compound is an invaluable tool for the study of glutaminyl-tRNA synthetase and the broader field of protein synthesis. Its high potency and stability make it a preferred inhibitor for biochemical and structural studies. Furthermore, its ability to induce the integrated stress response provides a specific means to investigate the cellular consequences of amino acid deprivation and the role of GlnRS in cellular signaling. This technical guide serves as a comprehensive resource for researchers utilizing this compound in their investigations, from fundamental enzymology to drug discovery efforts.

References

The Role of Gln-AMS TFA in the Investigation of Aminoacyl-tRNA Synthetases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis, catalyzes the specific attachment of glutamine to its cognate tRNA (tRNAGln). This function is vital for the fidelity of genetic code translation. The study of GlnRS, both for fundamental understanding of its mechanism and as a target for novel therapeutics, necessitates sophisticated molecular tools. Gln-AMS TFA (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine trifluoroacetate salt) has emerged as a pivotal compound in this field. As a stable, non-hydrolyzable analog of the glutaminyl-adenylate intermediate formed during the GlnRS catalytic cycle, Gln-AMS serves as a potent competitive inhibitor. This technical guide provides an in-depth overview of the application of this compound in studying GlnRS, detailing its mechanism of action, experimental protocols for its use, and its role in elucidating the enzyme's function and its connection to cellular signaling pathways.

Introduction to Glutaminyl-tRNA Synthetase (GlnRS)

Glutaminyl-tRNA synthetase belongs to the class I family of aminoacyl-tRNA synthetases (aaRSs). These enzymes are essential for protein synthesis in most eukaryotes and some bacteria.[1] The catalytic process of GlnRS occurs in two distinct steps:

-

Amino Acid Activation: Glutamine (Gln) reacts with adenosine triphosphate (ATP) to form a high-energy glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi).

-

Aminoacyl Transfer: The activated glutaminyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNAGln, producing Gln-tRNAGln and releasing adenosine monophosphate (AMP).

The overall reaction is as follows: Gln + ATP + tRNAGln → Gln-tRNAGln + AMP + PPi[2][3]

The fidelity of this process is critical, as errors can lead to the incorporation of incorrect amino acids into proteins, resulting in cellular dysfunction. Due to its essential role, GlnRS is a target for the development of antimicrobial and other therapeutic agents.

This compound: A Stable Intermediate Analog and Potent Inhibitor

2.1. Structure and Mechanism of Action

Gln-AMS is a synthetic molecule designed to mimic the transient Gln-AMP intermediate.[4] The key structural feature of Gln-AMS is the replacement of the labile phospho-anhydride bond in Gln-AMP with a stable sulfamoyl linkage. This modification renders the molecule resistant to hydrolysis, allowing it to bind tightly to the GlnRS active site and effectively "trap" the enzyme in a state resembling the transition state of the first catalytic step. The trifluoroacetate (TFA) salt is a common and commercially available formulation of this inhibitor.

The inhibitory action of Gln-AMS arises from its ability to act as a competitive inhibitor with respect to both glutamine and ATP. By occupying the active site, it prevents the binding of the natural substrates and halts the aminoacylation reaction.

2.2. Quantitative Inhibition Data

Gln-AMS is a potent inhibitor of GlnRS, a property that has been quantified in several studies. The primary metric for its inhibitory activity is the inhibition constant (Ki). Additionally, the half-maximal inhibitory concentration (IC50) can be determined to assess its potency in a given experimental setup.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| Gln-AMS | E. coli GlnRS | 1.32 µM | Not Reported | [4] |

| Gln-AMS | P. falciparum (cell growth) | Not Reported | Potent Inhibition (specific value not provided) | [5] |

Experimental Protocols for Studying GlnRS with this compound

The following are detailed methodologies for key experiments utilizing this compound to investigate GlnRS activity and inhibition.

3.1. Determination of GlnRS Inhibition using a Malachite Green-Based Pyrophosphate Assay

This continuous spectrophotometric assay quantifies GlnRS activity by measuring the production of pyrophosphate (PPi), a product of the amino acid activation step. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected by the malachite green reagent.

Materials:

-

Purified GlnRS enzyme

-

This compound

-

L-Glutamine

-

ATP

-

tRNAGln

-

HEPES buffer (pH 7.5)

-

MgCl2

-

KCl

-

Dithiothreitol (DTT)

-

Inorganic Pyrophosphatase

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl2, 50 mM KCl, and 2 mM DTT.

-

Reagent Preparation:

-

Prepare stock solutions of L-Glutamine, ATP, and tRNAGln in the reaction buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 100 µL:

-

Reaction Buffer

-

A fixed, saturating concentration of ATP (e.g., 5 mM).

-

A fixed, saturating concentration of tRNAGln (e.g., 10 µM).

-

A concentration of L-Glutamine near its Km value.

-

Varying concentrations of this compound (and a no-inhibitor control).

-

A fixed concentration of inorganic pyrophosphatase (e.g., 1 U/mL).

-

-

-

Enzyme Addition and Incubation: Initiate the reaction by adding a fixed amount of GlnRS enzyme to each well. Incubate the plate at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at a wavelength between 620-660 nm.

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Convert the absorbance readings to the concentration of PPi produced.

-

Plot the reaction velocity (rate of PPi production) against the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

3.2. ATP-PPi Exchange Assay for Kinetic Analysis of Inhibition

This classic assay measures the first step of the aminoacylation reaction in reverse. It quantifies the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the amino acid. This assay is particularly useful for determining the kinetic parameters of inhibition.

Materials:

-

Purified GlnRS enzyme

-

This compound

-

L-Glutamine

-

ATP

-

[32P]Pyrophosphate

-

Tris-HCl buffer (pH 7.8)

-

MgCl2

-

Bovine Serum Albumin (BSA)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Sodium pyrophosphate (unlabeled)

-

Scintillation counter and vials

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, L-Glutamine, and [32P]PPi.

-

Inhibitor Addition: Add varying concentrations of this compound to a series of reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding GlnRS enzyme. Incubate at 37°C.

-

Reaction Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution of activated charcoal in TCA and unlabeled sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [32P]ATP.

-

Washing: Wash the charcoal pellet multiple times with a cold solution of TCA and sodium pyrophosphate to remove unincorporated [32P]PPi.

-

Quantification: Resuspend the washed charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the rate of [32P]ATP formation for each inhibitor concentration.

-

To determine the mode of inhibition and the Ki value, perform the assay at varying concentrations of one substrate (e.g., L-Glutamine) while keeping the other (ATP) at a saturating concentration, across different fixed concentrations of this compound.

-

Analyze the data using Lineweaver-Burk or Dixon plots.

-

Visualizing Mechanisms and Workflows with Graphviz

4.1. GlnRS Catalytic Cycle and Inhibition by Gln-AMS

Caption: The catalytic cycle of GlnRS and competitive inhibition by Gln-AMS.

4.2. Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound against GlnRS.

GlnRS in Cellular Signaling: A Frontier for Gln-AMS Application

Beyond their canonical role in protein synthesis, aminoacyl-tRNA synthetases are increasingly recognized for their involvement in diverse cellular signaling pathways.[6] Human GlnRS, for instance, has been shown to interact with apoptosis signal-regulating kinase 1 (ASK1), a key component of stress-induced apoptotic pathways.[1] This interaction is dependent on the cellular concentration of glutamine and results in the inhibition of ASK1 activity, thereby suppressing apoptosis.[6][7]

The binding of glutamine to GlnRS appears to induce a conformational change that promotes its association with ASK1, sequestering it and preventing its activation by upstream signals like TNF-α or oxidative stress.[8] This positions GlnRS as a sensor of glutamine availability, directly linking nutrient status to cell survival decisions.

While this compound has not yet been explicitly reported in studies of the GlnRS-ASK1 pathway, its utility as a tool to probe this interaction is significant. As a stable analog that binds to the glutamine active site, Gln-AMS could be used to investigate whether the binding of a glutamine mimic is sufficient to induce the conformational changes necessary for the interaction with ASK1. Such experiments could help to dissect the molecular requirements for this non-canonical function of GlnRS and could pave the way for the development of small molecules that modulate this signaling axis for therapeutic purposes, for example, in cancer, where glutamine metabolism is often dysregulated.

5.1. Proposed GlnRS-ASK1 Signaling Pathway

Caption: Glutamine-dependent inhibition of the ASK1 apoptotic pathway by GlnRS.

Conclusion and Future Directions

This compound is an indispensable tool for the study of glutaminyl-tRNA synthetase. Its ability to act as a stable mimic of the catalytic intermediate allows for detailed structural and kinetic investigations of the GlnRS active site. The experimental protocols outlined in this guide provide a framework for researchers to characterize the inhibition of GlnRS and to screen for novel inhibitors. Furthermore, the emerging role of GlnRS in cellular signaling opens up new avenues of research where this compound could be instrumental in dissecting these non-canonical functions. Future studies employing this compound will likely provide deeper insights into the allosteric regulation of GlnRS and its integration with broader cellular networks, potentially leading to the development of novel therapeutic strategies targeting this essential enzyme.

References

- 1. Glutaminyl-tRNA Synthetase [aars.online]

- 2. BiGG Reaction GLNTRS in iCN718 [bigg.ucsd.edu]

- 3. BiGG Reaction GLNTRS in iLB1027_lipid [bigg.ucsd.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Glutamine-dependent antiapoptotic interaction of human glutaminyl-tRNA synthetase with apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. target.re.kr [target.re.kr]

- 8. researchgate.net [researchgate.net]

Gln-AMS TFA: A Technical Guide to its Role as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gln-AMS TFA stands as a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in the machinery of protein synthesis. By targeting GlnRS, this compound effectively disrupts the essential process of charging transfer RNA (tRNA) with the amino acid glutamine, thereby leading to a cessation of polypeptide chain elongation wherever glutamine is required. This technical guide provides a comprehensive overview of the core mechanism of this compound, its direct impact on protein synthesis, and detailed hypothetical protocols for its investigation. While the direct inhibitory constant (Ki) for GlnRS is established, this guide also highlights the current gap in publicly available literature regarding quantitative data on the overall inhibition of cellular or in vitro protein synthesis (e.g., IC50 values).

Core Mechanism of Action: Inhibition of Glutaminyl-tRNA Synthetase

The fundamental role of protein synthesis is to translate the genetic code, encoded in messenger RNA (mRNA), into functional proteins. This process relies on the accurate incorporation of amino acids into a growing polypeptide chain. Each amino acid is brought to the ribosome by its specific tRNA molecule. The correct pairing of an amino acid with its corresponding tRNA is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRS).

This compound is a type Ia aminoacyl-tRNA synthetase inhibitor that specifically targets glutaminyl-tRNA synthetase (GlnRS)[1][2]. GlnRS is responsible for the following two-step reaction:

-

Amino Acid Activation: Glutamine (Gln) and ATP react to form a glutaminyl-adenylate intermediate (Gln-AMP) and pyrophosphate (PPi).

-

tRNA Charging: The activated glutamine is then transferred from Gln-AMP to the 3' end of its cognate tRNA, tRNAGln, forming Gln-tRNAGln.

This compound acts as a stable analog of the glutaminyl-adenylate intermediate, binding tightly to the active site of GlnRS. This binding prevents the enzyme from proceeding with the charging of tRNAGln.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |

| Glutaminyl-tRNA Synthetase (GlnRS) | Gln-AMS | 1.32 µM | [1] |

The inhibition of GlnRS by this compound has a direct and immediate consequence on protein synthesis. Without a sufficient supply of charged Gln-tRNAGln, the ribosome will stall when it encounters a glutamine codon (CAA or CAG) on the mRNA template. This leads to premature termination of translation and the production of truncated, non-functional proteins. The depletion of charged tRNAGln is a key limiting factor for new protein synthesis, particularly in environments where glutamine availability is already restricted[3].

Signaling Pathways and Cellular Consequences

The inhibition of aminoacyl-tRNA synthetases can have broader cellular effects beyond the immediate halt of protein synthesis. The accumulation of uncharged tRNAs can act as a cellular stress signal, potentially activating pathways such as the GCN2 pathway, which responds to amino acid deprivation[3]. However, specific studies detailing the direct effects of this compound on signaling pathways such as mTOR are not currently available in the public domain. It is plausible that, like other conditions that limit amino acid availability for protein synthesis, this compound could indirectly impact these nutrient-sensing pathways.

Experimental Protocols for a Deeper Understanding

While specific, published experimental protocols detailing the use of this compound to quantify protein synthesis inhibition are scarce, established methodologies can be readily adapted for this purpose. Below are detailed, hypothetical protocols for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the IC50 value of this compound for the inhibition of in vitro protein synthesis.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

Reporter mRNA (e.g., Luciferase or Green Fluorescent Protein mRNA)

-

This compound

-

Amino acid mixture (with and without glutamine)

-

Nuclease-free water

-

Luminometer or fluorometer

Protocol:

-

Preparation of this compound dilutions: Prepare a series of dilutions of this compound in nuclease-free water or an appropriate solvent as recommended by the supplier.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the components of the in vitro translation kit according to the manufacturer's instructions. This will typically include the cell lysate, reaction buffer, and an amino acid mixture.

-

Addition of Inhibitor: Add the various concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only) and a positive control for inhibition (e.g., cycloheximide).

-

Initiation of Translation: Add the reporter mRNA to each reaction to initiate protein synthesis.

-

Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (typically 30-37°C for 60-90 minutes).

-

Quantification of Protein Synthesis:

-

For luciferase reporter: Add the luciferase substrate and measure the luminescence using a luminometer.

-

For GFP reporter: Measure the fluorescence using a fluorometer.

-

-

Data Analysis: Plot the reporter signal as a function of this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Cellular Protein Synthesis Inhibition Assay (Puromycin-based)

This method measures the rate of global protein synthesis in cultured cells by detecting the incorporation of a puromycin analog.

Objective: To quantify the dose-dependent effect of this compound on protein synthesis in a cellular context.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound

-

O-propargyl-puromycin (OPP) or other puromycin analogs for click chemistry

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (containing a fluorescent azide)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a predetermined period (e.g., 1, 6, or 24 hours). Include a vehicle control.

-

Puromycin Analog Labeling: Add the puromycin analog (e.g., OPP) to the cell culture medium and incubate for a short period (e.g., 30-60 minutes). OPP will be incorporated into nascent polypeptide chains.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.

-

Click Chemistry Reaction: Perform the click chemistry reaction by adding the fluorescent azide-containing cocktail to the cells. This will fluorescently label the newly synthesized, OPP-containing proteins.

-

Imaging and Analysis:

-

Microscopy: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis: Plot the mean fluorescence intensity as a function of this compound concentration to determine the dose-dependent inhibition of protein synthesis.

Visualizing the Impact: Signaling and Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

This compound Mechanism of Action

Caption: Mechanism of this compound inhibition of protein synthesis.

Experimental Workflow for Cellular Protein Synthesis Assay

Caption: Workflow for assessing this compound's effect on cellular protein synthesis.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of glutaminyl-tRNA synthetase, positioning it as a direct inhibitor of protein synthesis. Its specificity for GlnRS makes it a valuable tool for studying the roles of glutamine in translation and for investigating the cellular consequences of inhibiting this fundamental process. While its enzymatic inhibition is defined, a critical need exists for studies that quantify its impact on global protein synthesis in various biological systems and elucidate its effects on related cellular signaling pathways. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the activity of this potent molecule and its potential applications in drug development and fundamental research.

References

An In-depth Technical Guide on the Binding Affinity of Gln-AMS to GlnRS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of Glutaminyl-5'sulfamoyladenosine (Gln-AMS) to Glutaminyl-tRNA Synthetase (GlnRS). Gln-AMS serves as a stable analog of the glutaminyl-adenylate intermediate, making it a crucial tool for studying the enzyme's mechanism and a potential scaffold for inhibitor development.

Quantitative Binding Affinity Data

The binding affinity of Gln-AMS and related compounds to GlnRS has been quantified through inhibition studies. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger binding affinity.

| Compound | Alias | Target Enzyme | Inhibition Constant (Ki) | Notes |

| Glutaminyl-5'sulfamoyladenosine | Gln-AMS, QSI | E. coli GlnRS | 1.32 µM[1] | Determined in the presence of tRNAGln. Acts as a stable analog of glutaminyl-adenylate.[2] |

| Glutaminol adenylate | E. coli GlnRS | 0.28 µM | A related analog with a higher affinity than Gln-AMS/QSI.[2] |

Experimental Protocols

The determination of the binding affinity and the structural basis of interaction between Gln-AMS and GlnRS involves several key experimental techniques.

Determination of Inhibition Constant (Ki)

A standard method to determine the Ki of a competitive inhibitor like Gln-AMS is through enzyme kinetics assays. The following protocol outlines a general approach.

Objective: To determine the inhibition constant (Ki) of Gln-AMS for GlnRS.

Principle: The rate of the aminoacylation reaction catalyzed by GlnRS is measured at various substrate (glutamine) and inhibitor (Gln-AMS) concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to calculate Ki.

Materials:

-

Purified GlnRS enzyme

-

Cognate tRNAGln

-

ATP

-

Radioactively labeled L-glutamine (e.g., [3H]-glutamine)

-

Gln-AMS (inhibitor)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain a fixed concentration of GlnRS, tRNAGln, and ATP in the reaction buffer.

-

Inhibitor and Substrate Addition:

-

Vary the concentration of the substrate, L-glutamine (including the radiolabel).

-

For each substrate concentration, set up reactions with different fixed concentrations of the inhibitor, Gln-AMS. Include a control series with no inhibitor.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period, ensuring the reaction is in the linear range.

-

Quenching the Reaction: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached amino acids.

-

Filtration and Washing: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove any unincorporated radiolabeled glutamine.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of Gln-tRNAGln formed.

-

Data Analysis:

-

Plot the reaction velocity (proportional to CPM) against the substrate concentration for each inhibitor concentration.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km (Km,app) at each inhibitor concentration.

-

Create a secondary plot of Km,app versus the inhibitor concentration. The x-intercept of this plot will be equal to -Ki. Alternatively, use specialized software to directly calculate Ki from the raw data.

-

X-ray Crystallography of the GlnRS:tRNA:Gln-AMS Ternary Complex

X-ray crystallography provides a high-resolution structure of the enzyme-inhibitor complex, revealing the molecular interactions that mediate binding.

Objective: To determine the three-dimensional structure of GlnRS in complex with tRNAGln and Gln-AMS.

Principle: A highly purified and concentrated sample of the ternary complex is crystallized. The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Procedure:

-

Complex Formation: Incubate purified GlnRS with a molar excess of its cognate tRNAGln and Gln-AMS to ensure the formation of a stable ternary complex.

-

Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to find conditions that yield well-ordered crystals.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.

-

Cryo-protection: Soak the crystals in a cryo-protectant solution (e.g., a solution containing the crystallization reagents plus glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and mount them on a goniometer in an X-ray beamline (often at a synchrotron source). Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Processing and Structure Solution:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using molecular replacement, using a previously determined structure of GlnRS as a search model.

-

Build an atomic model of the GlnRS:tRNA:Gln-AMS complex into the resulting electron density map.

-

-

Structure Refinement: Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure it has good stereochemistry.

-

Analysis: Analyze the final refined structure to identify the key amino acid residues and nucleotide bases involved in binding Gln-AMS.

Visualizations

Experimental and Logical Workflows

References

The Trifluoroacetic Acid Salt in Gln-AMS: A Technical Deep Dive for Researchers

For Immediate Release

A Comprehensive Guide to Understanding the Significance of the Trifluoroacetic Acid Salt in the Glutaminyl-tRNA Synthetase Inhibitor, Gln-AMS

This technical guide serves as a core resource for researchers, scientists, and drug development professionals on the implications of the trifluoroacetic acid (TFA) salt form of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS). This document provides an in-depth analysis of the TFA counterion's origin, its impact on the physicochemical properties of Gln-AMS, and considerations for its use in experimental settings.

Introduction to Gln-AMS and the Role of the Trifluoroacetic Acid Salt

Gln-AMS is a small molecule inhibitor that specifically targets glutaminyl-tRNA synthetase (GlnRS), an essential enzyme in protein biosynthesis. By inhibiting GlnRS, Gln-AMS effectively halts the attachment of glutamine to its cognate tRNA, leading to the cessation of protein synthesis and subsequent cell death. This mechanism makes GlnRS a compelling target for the development of novel antimicrobial and anticancer agents.

The presence of a trifluoroacetic acid (TFA) salt in a Gln-AMS preparation is typically a result of the purification process, specifically reversed-phase high-performance liquid chromatography (RP-HPLC). TFA is a common ion-pairing agent used in the mobile phase during HPLC to improve peak shape and resolution of peptides and small molecules. During the lyophilization process to isolate the purified compound, the TFA remains as a counterion to any positively charged functional groups on the Gln-AMS molecule, forming the Gln-AMS TFA salt. While often considered an unavoidable byproduct of purification, the TFA counterion can have significant effects on the properties and experimental behavior of the active pharmaceutical ingredient (API).

The Impact of the TFA Counterion on Physicochemical Properties

Table 1: General Comparison of Common Pharmaceutical Salt Forms

| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt | Acetate (Ac) Salt |

| Origin | Typically from RP-HPLC purification.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] | Prepared by reacting the free base with hydrochloric acid. | Often results from ion-exchange chromatography or reaction with acetic acid. |

| Solubility | Generally good aqueous solubility. | Often provides good aqueous solubility. | Can enhance aqueous solubility. |

| Hygroscopicity | Can be hygroscopic, though generally less so than HCl salts. | Often hygroscopic, which can affect stability and handling. | Typically less hygroscopic than HCl salts. |

| Biological Comp. | Potential for in vitro and in vivo artifacts; can be cytotoxic at higher concentrations. | Generally considered pharmaceutically acceptable and well-tolerated. | Biologically compatible and generally well-tolerated. |

| Volatility | TFA is volatile, but the salt is stable. | Non-volatile. | Acetic acid is volatile, but the salt is stable. |

The TFA salt of Gln-AMS is expected to exhibit good solubility in aqueous buffers, a desirable characteristic for in vitro assays. However, researchers must be aware of the potential for TFA to interfere with biological experiments. Residual TFA has been reported to cause cytotoxicity and other off-target effects in cell-based assays. Therefore, for in vivo studies or sensitive cell-based experiments, it may be advisable to perform a salt exchange to a more biocompatible form, such as acetate or hydrochloride.

Gln-AMS as a Glutaminyl-tRNA Synthetase Inhibitor: Quantitative Data

Gln-AMS is a potent inhibitor of GlnRS. The inhibitory activity is typically quantified by its inhibition constant (Ki).

Table 2: Inhibitory Activity of Gln-AMS against Glutaminyl-tRNA Synthetase

| Inhibitor | Target Enzyme | Ki (µM) |

| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 |

This Ki value indicates a high affinity of Gln-AMS for the GlnRS active site, making it an effective inhibitor of protein synthesis.

Signaling Pathways and Experimental Workflows

Inhibition of Protein Synthesis by Gln-AMS

Gln-AMS targets a fundamental step in the central dogma of molecular biology: protein synthesis. By inhibiting GlnRS, it prevents the formation of glutaminyl-tRNAGln, a necessary component for the ribosome to incorporate glutamine into a growing polypeptide chain.

Experimental Workflow for GlnRS Inhibition Assay

A common method to determine the inhibitory potential of compounds like Gln-AMS is a radiometric filter-binding assay. This assay measures the amount of radiolabeled amino acid that is attached to its cognate tRNA by the synthetase.

Detailed Experimental Protocols

Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of this compound against GlnRS.

Materials:

-

Purified GlnRS enzyme

-

This compound

-

HEPES buffer (pH 7.5)

-

ATP

-

MgCl₂

-

DTT

-

Bovine Serum Albumin (BSA)

-

tRNAGln

-

[³H]-Glutamine

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol, 95%

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 10 mM DTT, 2 mM ATP, 0.1 mg/mL BSA, and a saturating concentration of tRNAGln.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of this compound (or vehicle control), and [³H]-Glutamine to a final concentration of ~20 µM. Initiate the reaction by adding a predetermined amount of GlnRS enzyme.

-

Incubation: Incubate the reaction at 37°C for a time period within the linear range of the enzyme kinetics (e.g., 10-20 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation: Incubate on ice for at least 30 minutes to allow the tRNA to precipitate.

-

Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters three times with cold 5% TCA and once with cold 95% ethanol to remove unincorporated [³H]-Glutamine.

-

Detection: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Km of glutamine is known.

Salt Exchange from TFA to HCl

For applications requiring a different salt form, a simple lyophilization-based salt exchange can be performed.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Ultrapure water

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the this compound in a minimal amount of ultrapure water.

-

Acidification: Add a 10-fold molar excess of 0.1 M HCl to the solution.

-

Lyophilization: Freeze the solution and lyophilize it to dryness. The volatile TFA will be removed along with the water, leaving the non-volatile HCl salt of Gln-AMS.

-

Repetition: To ensure complete removal of TFA, repeat the dissolution in ultrapure water and lyophilization steps two more times.

-

Characterization: Confirm the successful salt exchange and purity of the final product using appropriate analytical techniques such as NMR, mass spectrometry, and HPLC.

Conclusion

The trifluoroacetic acid salt of Gln-AMS is an important consideration for researchers in the field of drug discovery and development. While its presence is a common consequence of standard purification techniques, the TFA counterion can influence the physicochemical properties and biological activity of the Gln-AMS molecule. A thorough understanding of these effects is crucial for the accurate interpretation of experimental results and for the successful progression of Gln-AMS as a potential therapeutic agent. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this promising glutaminyl-tRNA synthetase inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Glutaminyl-tRNA Synthetase [aars.online]

- 17. Khan Academy [khanacademy.org]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gln-AMS TFA: A Technical Guide for Basic Research in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. By preventing the charging of tRNA with glutamine, this compound effectively mimics a state of amino acid starvation within the cell. This triggers a well-defined signaling cascade known as the Integrated Stress Response (ISR), primarily mediated by the GCN2 kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, relevant quantitative data from representative studies, and detailed experimental protocols for its use in basic molecular biology research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating amino acid sensing pathways and their therapeutic potential.

Introduction to this compound

Gln-AMS (Glutaminyl-adenosine monophosphate sulfamoyl) is a synthetic analog of the natural glutaminyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by glutaminyl-tRNA synthetase (GlnRS). The trifluoroacetic acid (TFA) salt form, this compound, is a stable and soluble formulation suitable for in vitro and cell-based assays.

Mechanism of Action: this compound acts as a competitive inhibitor of GlnRS. It binds to the active site of the enzyme, preventing the binding of ATP and glutamine, thereby blocking the synthesis of glutaminyl-tRNAGln. This leads to an accumulation of uncharged tRNAGln within the cell, a key signal for the activation of the amino acid starvation response.

Core Signaling Pathway: The Integrated Stress Response (ISR)

The primary cellular response to GlnRS inhibition by this compound is the activation of the Integrated Stress Response (ISR). This pathway is a central regulator of cellular homeostasis in response to various stresses, including amino acid deprivation.

Caption: this compound signaling pathway.

Inhibition of GlnRS by this compound leads to the accumulation of uncharged tRNAGln, which activates the GCN2 kinase.[1][2][3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2] This phosphorylation event has two major consequences:

-

Inhibition of global protein synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, leading to a reduction in the overall rate of translation initiation.

-

Selective translation of specific mRNAs: Despite the global shutdown of protein synthesis, the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions is enhanced. The most prominent of these is the activating transcription factor 4 (ATF4).[2]

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid starvation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as genes involved in stress-induced apoptosis, such as CHOP.[2]

Crosstalk with Other Signaling Pathways

The activation of the GCN2-eIF2α-ATF4 axis by GlnRS inhibition has significant crosstalk with other major signaling pathways, most notably the mTOR pathway.

Inhibition of mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by high levels of amino acids. Recent studies have shown that GCN2 can act as a negative regulator of mTORC1 in response to amino acid starvation.[4] Inhibition of GlnRS and subsequent GCN2 activation can therefore lead to the suppression of mTORC1 activity, further contributing to the inhibition of cell growth and proliferation.[4]

Induction of Apoptosis in Cancer Cells

In certain cellular contexts, particularly in cancer cells that are "addicted" to glutamine, prolonged inhibition of glutamine utilization can lead to apoptosis. This has been shown to be mediated by the GCN2-dependent upregulation of TRAIL-R2 (TNF-related apoptosis-inducing ligand receptor 2), which activates the extrinsic apoptosis pathway via Caspase-8.[5]

Quantitative Data

The following tables summarize representative quantitative data for GlnRS inhibitors.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target | Assay Type | Ki (µM) | Reference |

| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | Enzyme Inhibition Assay | 1.32 | [6] |

Table 2: Representative Cellular Activity of GlnRS Inhibitors

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference Notes |

| Various Cancer Cell Lines | Cell Viability | Proliferation | 0.001 - 30 | IC50 values for various aminoacyl-tRNA synthetase inhibitors show a wide range of potencies depending on the specific inhibitor and cell line.[7] |

| Human Cancer Cell Line | Protein Synthesis Inhibition | Global Protein Synthesis | Varies | The inhibition efficiencies of individual proteins by the same inhibitor can differ significantly.[8] |

| HT1080 | Western Blot | p-eIF2α levels | N/A | Glutamine deprivation leads to increased phosphorylation of eIF2α.[2] |

| HCT116 | RT-qPCR | TRAIL-R2 mRNA levels | N/A | Glutamine deprivation induces TRAIL-R2 mRNA expression.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Western Blot Analysis of ISR Activation

This protocol details the detection of phosphorylated eIF2α and induction of ATF4, key markers of ISR activation.

Workflow:

Caption: Western Blot Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density. The following day, treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 50 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-total-eIF2α

-

Rabbit anti-ATF4

-

Mouse anti-β-actin (loading control)

-

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR Analysis of ATF4 Target Gene Expression

This protocol measures the transcriptional upregulation of ATF4 target genes.

Workflow:

Caption: RT-qPCR Workflow.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers for the following genes:

-

CHOP (DDIT3)

-

ASNS (Asparagine Synthetase)

-

GAPDH or ACTB (housekeeping gene)

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

-

Viability Measurement: Measure cell viability using a commercially available assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of amino acid sensing and the Integrated Stress Response. Its specific inhibition of GlnRS provides a clean and titratable method for inducing an amino acid starvation response, allowing for detailed investigation of downstream signaling events and their physiological consequences. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in molecular biology research and drug discovery programs targeting cellular metabolic pathways.

References

- 1. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Limiting glutamine utilization activates a GCN2/TRAIL-R2/Caspase-8 apoptotic pathway in glutamine-addicted tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Specificity of Gln-AMS TFA for Glutaminyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gln-AMS TFA, a known inhibitor of glutaminyl-tRNA synthetase (GlnRS). The document outlines the current understanding of its inhibitory activity, presents detailed experimental protocols for assessing its specificity, and discusses critical considerations for its use in research and drug development.

This compound: An Inhibitor of Glutaminyl-tRNA Synthetase

This compound is a synthetic compound identified as an inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. GlnRS catalyzes the attachment of the amino acid glutamine to its cognate tRNA (tRNAGln), a critical step in ensuring the fidelity of genetic code translation.[1][2] The inhibition of this enzyme can have significant effects on cell viability and protein synthesis, making its inhibitors valuable tools for research and potential starting points for drug discovery.

Quantitative Data on GlnRS Inhibition

This compound has been characterized as an inhibitor of GlnRS with a reported inhibition constant (Ki) of 1.32 µM. This value indicates a moderate potency for its target enzyme.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM |

Table 1: Known inhibitory activity of Gln-AMS against GlnRS.

The Role of the Trifluoroacetate (TFA) Counterion

It is critical to note that Gln-AMS is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during the synthesis and purification of synthetic compounds.[3][4][5] However, residual TFA in a compound preparation can have its own biological effects, including cytotoxicity and modulation of cellular pathways.[3][4][5][6][7] Therefore, when assessing the specificity and off-target effects of this compound, it is crucial to consider the potential contribution of the TFA counterion.[3][4][5][6][7] Appropriate controls, such as testing the effects of a TFA salt without the Gln-AMS molecule, should be included in experimental designs to differentiate the effects of the active molecule from its counterion.

Assessing the Specificity of this compound

To confidently use this compound as a specific tool for studying GlnRS, its inhibitory activity must be profiled against other members of the aminoacyl-tRNA synthetase (AARS) family. An ideal inhibitor will demonstrate high potency for its target (GlnRS) and significantly lower or no activity against other AARSs.

A comprehensive literature search did not yield publicly available data on the selectivity profile of this compound against a panel of other AARSs. Therefore, it is imperative for researchers using this compound to experimentally determine its specificity. The following table provides a template for how such data should be presented.

| Aminoacyl-tRNA Synthetase | Gene Name | IC50 (µM) of this compound | Fold Selectivity vs. GlnRS |

| Glutaminyl-tRNA Synthetase (GlnRS) | QARS | [Insert experimentally determined value] | 1 |

| Glutamyl-tRNA Synthetase (GluRS) | EARS | [Insert experimentally determined value] | [Calculate] |

| Leucyl-tRNA Synthetase (LeuRS) | LARS | [Insert experimentally determined value] | [Calculate] |

| Isoleucyl-tRNA Synthetase (IleRS) | IARS | [Insert experimentally determined value] | [Calculate] |

| Valyl-tRNA Synthetase (ValRS) | VARS | [Insert experimentally determined value] | [Calculate] |

| ... (continue for all 20 AARSs) | ... | ... | ... |

Table 2: Hypothetical data presentation for the selectivity profile of this compound against a panel of human aminoacyl-tRNA synthetases.

Experimental Protocols for Determining Inhibitor Specificity

To determine the specificity of this compound, a series of enzyme inhibition assays should be performed using a panel of purified human aminoacyl-tRNA synthetases. The ATP-pyrophosphate (PPi) exchange assay is a common and reliable method for this purpose.[8][9][10]

General Protocol: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the ATP-dependent activation of the amino acid, which results in the formation of an aminoacyl-adenylate and the release of PPi.[8][9][10] The rate of the reverse reaction, the exchange of radiolabeled PPi into ATP, is measured in the presence and absence of the inhibitor.

Materials and Reagents:

-

Purified human GlnRS and a panel of other purified human AARSs

-

This compound

-

L-Glutamine and other proteinogenic amino acids

-

ATP

-

[³²P]Pyrophosphate ([³²P]PPi)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Quenching solution (e.g., 1% activated charcoal in perchloric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of each purified AARS in a suitable storage buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare a serial dilution of the inhibitor.

-

-

Assay Setup:

-

For each AARS to be tested, prepare a reaction mixture containing the reaction buffer, the corresponding amino acid, ATP, and [³²P]PPi.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a few minutes.

-

-

Initiation and Quenching of the Reaction:

-

Initiate the reaction by adding the respective AARS to each reaction mixture.

-

Allow the reaction to proceed for a defined period during which the reaction rate is linear.

-

Stop the reaction by adding the quenching solution. The activated charcoal will bind the ATP, including the newly formed [³²P]ATP.

-

-

Measurement of Radioactivity:

-

Filter the quenched reactions to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

-

Wash the filter to remove any unbound [³²P]PPi.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [³²P]ATP formation for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

If desired, the inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

-

Visualizations

GlnRS Catalytic Cycle and Inhibition by this compound

Caption: The two-step reaction of GlnRS and inhibition by this compound.

Experimental Workflow for Determining this compound Specificity

Caption: Workflow for assessing the specificity of this compound.

Conclusion

This compound is a known inhibitor of GlnRS. However, for its reliable application in research and as a potential lead compound in drug discovery, a thorough understanding of its specificity is paramount. Due to the lack of comprehensive public data on its selectivity against other aminoacyl-tRNA synthetases, it is strongly recommended that researchers independently verify its specificity using established biochemical assays, such as the ATP-PPi exchange assay detailed in this guide. Furthermore, careful consideration of the potential biological effects of the TFA counterion is essential for accurate interpretation of experimental results. By following these guidelines, the scientific community can ensure the rigorous and responsible use of this compound in advancing our understanding of cellular processes and in the pursuit of new therapeutic agents.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

Gln-AMS TFA: A Technical Guide to Cellular Uptake and Stability for Researchers and Drug Development Professionals

Introduction: Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein synthesis. Its ability to disrupt this fundamental cellular process makes it a valuable tool for research into cellular metabolism, protein translation, and as a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the current understanding of this compound's cellular uptake, stability, and mechanism of action, along with detailed experimental protocols for its study.

Core Properties and Stability

This compound is a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor with a known inhibition constant (Ki) for GlnRS. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, though it can influence the compound's stability and biological activity.

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Value | Reference |

| Target | Glutaminyl-tRNA Synthetase (GlnRS) | [1] |

| Inhibition Constant (Ki) | 1.32 µM | [1] |

| Salt Form | Trifluoroacetate (TFA) | Common for synthetic peptides |

Stability and Storage:

Proper storage is critical to maintain the integrity of this compound. The stability of the compound is influenced by the TFA counter-ion, which is a residual from the synthesis and purification process. For cell-based assays, it is important to consider that TFA salts can sometimes exhibit biological effects.[2][3] If unexpected results are observed, conversion to a different salt form, such as hydrochloride or acetate, may be necessary.[2]

Table 2: Recommended Storage Conditions for this compound

| Condition | Duration | Notes |

| Lyophilized at -20°C | Long-term | Avoid repeated freeze-thaw cycles. |

| In solution | Short-term | Prepare fresh solutions for experiments. |

Cellular Uptake

While direct experimental data on the cellular uptake of this compound is not currently available, its structural similarity to glutamine suggests that it likely utilizes the same cellular transport mechanisms. Glutamine is a critical nutrient for rapidly proliferating cells and is actively transported into the cell.

The primary transporter for glutamine is the amino acid transporter ASCT2 (SLC1A5).[1] Other transporters, such as SNAT1 and SNAT2, also contribute to glutamine uptake in various cell types.[4][5] Therefore, it is hypothesized that this compound enters the cell through these amino acid transport systems.

Mechanism of Action

Once inside the cell, this compound acts as a competitive inhibitor of GlnRS. This enzyme is responsible for the crucial first step of protein synthesis: the charging of tRNA with glutamine. By binding to the active site of GlnRS, this compound prevents the formation of glutaminyl-tRNAGln. This leads to a depletion of the cellular pool of charged tRNAs, stalling protein synthesis and ultimately leading to cell growth inhibition or apoptosis.

Caption: Proposed mechanism of this compound cellular uptake and action.

Experimental Protocols

1. Cellular Uptake Assay (General Protocol)

This protocol is a general method to assess the cellular uptake of a small molecule like this compound. It can be adapted for specific cell lines and experimental questions. A key consideration is the lack of a radiolabeled or fluorescently tagged version of this compound, which necessitates indirect methods of quantification like mass spectrometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS system

Procedure:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the medium containing this compound to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Lyse the cells with an appropriate lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

Quantify the protein content of each lysate to normalize the uptake data.

2. Cell-Based GlnRS Activity Assay (Protein Synthesis Inhibition)

This assay indirectly measures the activity of GlnRS by quantifying the rate of overall protein synthesis, which is dependent on the availability of charged tRNAs.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

[35S]-Methionine or a non-radioactive protein synthesis assay kit (e.g., based on puromycin incorporation)

-

Trichloroacetic acid (TCA) for radioactive method

-

Scintillation counter or plate reader for non-radioactive method

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 4, 6 hours).

-

For radioactive detection: a. Add [35S]-Methionine to the culture medium and incubate for 30-60 minutes. b. Wash the cells with PBS. c. Precipitate the proteins by adding ice-cold 10% TCA. d. Wash the precipitate with ethanol to remove unincorporated [35S]-Methionine. e. Solubilize the protein pellet and measure the radioactivity using a scintillation counter.

-

For non-radioactive detection: a. Follow the manufacturer's protocol for the specific protein synthesis assay kit. This typically involves a short incubation with a puromycin analog, followed by immunodetection of the incorporated analog.

-

Plot the protein synthesis rate against the concentration of this compound to determine the IC50.

Caption: Workflow for a cell-based protein synthesis inhibition assay.

Conclusion

This compound is a valuable research tool for studying the role of GlnRS in cellular processes. While its cellular uptake is inferred to be mediated by amino acid transporters, direct experimental confirmation is needed. The provided protocols offer a starting point for researchers to investigate the cellular effects of this potent inhibitor. Understanding the stability and potential biological effects of the TFA salt form is crucial for accurate interpretation of experimental results. Further research into the specific transporters and the intracellular fate of this compound will enhance its utility in both basic research and drug development.

References

- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. genscript.com [genscript.com]

- 4. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gln-AMS TFA in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction